molecular formula C8H8BrClO B1322237 2-(Bromomethyl)-1-chloro-3-methoxybenzene CAS No. 83781-95-7

2-(Bromomethyl)-1-chloro-3-methoxybenzene

Cat. No.: B1322237
CAS No.: 83781-95-7
M. Wt: 235.5 g/mol
InChI Key: UBHMKGCZRSUSPG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-3-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Sterically Hindered Compounds

    • The preparation of sterically hindered bromobenzene derivatives, like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, for stabilizing low-coordinate phosphorus compounds and creating cyclization products like 1-chloro-2,1-oxaphosphaindan is an application of bromomethyl methoxybenzene compounds (Yoshifuji, Kamijo, & Toyota, 1993).
  • Polymer Synthesis

    • Bromomethyl methoxybenzene compounds serve as monomers in polymer synthesis. For example, 1,4-bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene has been used as a monomer for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], showing high yields and molecular weights (Sanford et al., 1999).
  • Electron Acceptors in Solar Cells

    • The synthesis of methoxybenzene derivatives like 2-methoxy-(5,8)-dihydronaphthyl-PCBM for use as electron acceptors in polymer solar cells. This derivative shows improved photovoltaic performance compared to traditional PCBM (Jin et al., 2016).
  • Organohalogens in Environmental Analysis

    • Analysis of environmental samples for organohalogens such as bromochloromethoxybenzenes, indicating their mixed biogenic and anthropogenic origins in the marine troposphere (Führer & Ballschmiter, 1998).
  • Synthesis of Hyperbranched Polyethers

    • The use of bromomethyl dihydroxybenzene derivatives for the one-pot synthesis of hyperbranched polyethers, which show a combination of O-alkylation and C-alkylation during polymerization (Uhrich et al., 1992).
  • Study of Aromatic Ethers in Disinfection Byproducts

    • Researching the reactivity of free chlorine constituents (Cl₂, Cl₂O, and HOCl) toward aromatic ethers like methoxybenzenes in the context of disinfection byproducts in water treatment (Sivey & Roberts, 2012).
  • Halogenation Reactions in Organic Synthesis

    • The utilization of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) compounds in various halogenation reactions, serving as scaffolds for molecular receptors in organic synthesis (Wallace et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the type of reaction it undergoes. For example, in the autopolymerization of 2-bromo-3-methoxythiophene, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Safety and Hazards

Bromomethyl compounds can cause severe skin burns and eye damage and may cause respiratory irritation . Therefore, it’s important to handle these compounds with care, using appropriate protective equipment.

Future Directions

The future directions in the field of bromomethyl compounds could involve the development of safer and more sustainable methods for their synthesis and use . Additionally, these compounds could find potential applications in various fields such as pharmaceuticals, agrochemicals, and materials industries .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMKGCZRSUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624851
Record name 2-(Bromomethyl)-1-chloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83781-95-7
Record name 2-(Bromomethyl)-1-chloro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 13.0 g (84.92 mmol) 3-chloro-2-methylanisole in 80 ml CCl4 at reflux were added 0.4 g dibenzoyl peroxide and then, subsequently and portion-wise, a mixture of 15.2 g N-bromosuccinimide and 0.4 g dibenzoyl peroxide. After completion of reaction the mixture was evaporation-concentrated, the residue was dissolved in dichloromethane, was sequentially washed with water and saturated NaCl solution, was dried over MgSO4, was filtered and again evaporation-concentrated. 20.8 yellow oil.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

442 g of 2-chloro-6-methoxytoluene are dissolved in 2420 ml of carbon tetrachloride and, together with 516 g of N-bromosuccinimide, heated at reflux for 2 h while 5.8 g of AIBN are added. The solid is filtered off and washed with a small amount of carbon tetrachloride, the filtrate is concentrated, and the residue which remains is fractionated. 483 g of colorless oil are obtained (b.p. 100° C./1.4 mbar, m.p. 44-47° C.).
Quantity
442 g
Type
reactant
Reaction Step One
Quantity
516 g
Type
reactant
Reaction Step One
Quantity
2420 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 250 mL round bottom flask, 1-chloro-3-methoxy-2-methylbenzene (5.0 g, 31.9 mmol) was dissolved in CCl4 (50 mL). To the solution, 1-bromopyrrolidine-2,5-dione (5.8 g, 32.6 mmol) and benzoyl benzenecarboperoxoate (70 mg) were added in sequence. The resulting mixture was refluxed for 4 hours and left at room temperature overnight. The mixture was filtered. The filtrate was evaporated to provide crude product of 2-(bromomethyl)-1-chloro-3-methoxybenzene as a colorless liquid, which was used for next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3-chloro-2-methylanisole (2 g), N-bromosuccinimide (2.39 g) and 2,2′-azobis(2-methylpropionitrile) (32 mg) in carbon tetrachloride (15 mL) was heated at reflux for 3 hours. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=4/1) to give the title compound (2.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One

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